Vesatolimod (GS-9620) is an orally available, small-molecule agonist of Toll-like receptor 7 (TLR7) [, , , , ]. It is classified as an immunomodulator due to its ability to activate the innate immune system []. Vesatolimod is currently under investigation for its potential as a therapeutic agent against various diseases, including chronic hepatitis B [, ], HIV infection [, , , , , , , , , , , ], and enterovirus D68 infection []. It is not FDA-approved for any specific medical use.
The synthesis of vesatolimod involves several chemical processes that focus on optimizing its structure for enhanced activity as a Toll-like receptor 7 agonist. The synthetic pathway typically includes:
Detailed synthetic methodologies are documented in various studies, highlighting the importance of structure-activity relationship (SAR) analyses in optimizing vesatolimod's pharmacological properties .
Vesatolimod has a complex molecular structure characterized by a pteridinone core. The molecular formula is CHNO, with a molecular weight of approximately 244.26 g/mol. The structure features:
The three-dimensional conformation of vesatolimod allows it to effectively interact with Toll-like receptor 7, initiating downstream signaling pathways critical for immune activation .
Vesatolimod undergoes several chemical reactions that are pivotal for its function:
These reactions illustrate the compound's mechanism of action and its potential therapeutic effects against viral infections .
The mechanism of action for vesatolimod primarily involves its role as an agonist for Toll-like receptor 7:
This process underscores vesatolimod's potential in treating conditions where immune modulation is beneficial .
Vesatolimod possesses several notable physical and chemical properties:
Such properties are essential for determining the optimal formulation and delivery methods for therapeutic use .
Vesatolimod has several scientific applications, particularly in immunology and virology:
These applications highlight vesatolimod's promise as a therapeutic agent in enhancing immune responses against persistent viral infections and other diseases .
Vesatolimod emerged from rational drug design efforts by Gilead Sciences to develop orally bioavailable TLR7 agonists capable of stimulating localized immune responses without systemic inflammation. Early preclinical work focused on overcoming the limitations of existing immunotherapies, particularly the significant adverse effects associated with systemic interferon administration. The compound was specifically engineered for selective TLR7 binding with reduced propensity for systemic cytokine release, particularly avoiding measurable serum interferon-alpha (IFN-α) levels at lower doses while still inducing interferon-stimulated genes (ISGs) [1] [3].
The developmental pathway of vesatolimod progressed through extensive preclinical validation in animal models of viral infection. In woodchucks chronically infected with woodchuck hepatitis virus (WHV)—a established model for HBV—vesatolimod administration demonstrated dose-dependent reductions in viral DNA, RNA, and surface antigen, with some animals achieving sustained viral control after treatment cessation [7]. These findings provided compelling evidence for TLR7 agonism as a viable strategy for overcoming immune tolerance in chronic hepadnaviral infections. Similarly, in simian immunodeficiency virus (SIV)-infected rhesus macaques, vesatolimod reduced viral reservoirs and delayed viral rebound after antiretroviral therapy interruption, supporting its potential application in HIV cure strategies [6].
Clinical development advanced through sequential phase I and II trials evaluating vesatolimod in both healthy volunteers and patient populations. Initial phase Ib studies in patients with chronic hepatitis B (CHB) demonstrated that vesatolimod was safe and well-tolerated at doses ≤6 mg and induced transient peripheral ISG15 expression without detectable serum IFN-α in most patients [1]. Subsequent phase II trials expanded these findings to HIV populations, where vesatolimod's immunomodulatory properties were leveraged in therapeutic strategies aimed at achieving antiretroviral-free remission [5] [6].
Vesatolimod (chemical name: 4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one) is a low molecular weight compound (molecular weight: 410.522 g/mol) with the chemical formula C₂₂H₃₀N₆O₂ [2] [8]. Structurally, it belongs to the class of organic compounds known as pteridine derivatives, characterized by a pyrimidine ring fused with a pyrazine ring forming pyrimido(4,5-b)pyrazine [2]. The molecule features three distinct moieties critical to its pharmacological activity:
Table 1: Molecular Characteristics of Vesatolimod
Property | Value | Description |
---|---|---|
Chemical Formula | C₂₂H₃₀N₆O₂ | 22 carbon, 30 hydrogen, 6 nitrogen, 2 oxygen atoms |
Molecular Weight | 410.522 g/mol | Monoistopic mass: 410.24302423 Da |
IUPAC Name | 4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | Systematic chemical nomenclature |
CAS Registry Number | 1228585-88-3 | Unique chemical identifier |
Drug Class | Toll-like Receptor 7 Agonist | Pharmacological classification |
As a TLR7-selective agonist, vesatolimod binds to the endosomal TLR7 receptor, triggering downstream signaling cascades that activate innate and adaptive immune responses. Its classification as an immune modulator distinguishes it from direct-acting antivirals, as its primary mechanism involves host immune system activation rather than direct viral inhibition [3] [6]. The compound demonstrates favorable pharmacokinetic properties with a median half-life ranging from 9 to 19 hours in human studies, supporting intermittent dosing regimens [6].
The scientific foundation for vesatolimod's development rests on the well-established immune dysfunction observed in chronic viral infections. Both HBV and HIV create a microenvironment of T-cell exhaustion and compromised innate immune sensing that enables viral persistence. In chronic hepatitis B, patients exhibit impaired antigen presentation, reduced natural killer (NK) cell function, and exhausted HBV-specific T cells, creating a state of immune tolerance that permits viral persistence despite potent antiviral therapy [1] [7].
The preclinical rationale for TLR7 agonism specifically addresses these immune deficits through several interconnected mechanisms:
Plasmacytoid Dendritic Cell Activation: Vesatolimod binding to TLR7 on plasmacytoid dendritic cells triggers production of type I interferons (IFN-α/β), which upregulate antigen presentation machinery and promote cross-priming of viral antigen-specific T cells [1] [3].
B-Cell Activation and Differentiation: TLR7 stimulation in B lymphocytes, augmented by bystander IFN-α production, induces polyclonal expansion and differentiation into immunoglobulin-producing plasma cells, potentially facilitating seroconversion in HBV infection [1].
NK Cell Activation: Vesatolimod enhances NK cell cytotoxic activity against infected hepatocytes through IFN-dependent and independent pathways, providing a mechanism for eliminating viral reservoirs [7].
Latency Reversal in HIV: Preclinical data demonstrated that vesatolimod induces HIV expression in CD4+ T cells from ART-suppressed individuals and enhances HIV-specific CD8+ T-cell immunity, creating opportunities for immune-mediated clearance of reactivated cells [6] [9].
Table 2: Preclinical Evidence Supporting Vesatolimod Development
Model System | Key Findings | Implications |
---|---|---|
WHV-infected woodchucks | Dose-dependent reduction in viral DNA, RNA, and surface antigen; Sustained off-treatment control in some animals | Proof-of-concept for TLR7 agonism in functional cure of chronic hepadnavirus infection |
SIV-infected rhesus macaques | Transient viremia after administration; Reduction in viral reservoir size; Delayed viral rebound after ART interruption | Validation for HIV cure strategies combining immune activation with enhanced immunity |
Human PBMCs from HIV+ donors | Dose-dependent CD8+ T-cell activation; Expansion of HIV-specific CD8+ T cells; HIV-1 reactivation | Demonstrated latency reversal and immune enhancement potential |
Chimpanzee HBV model | Potent antiviral response with HBsAg loss and reduced cccDNA levels | Established potential for immunomodulatory approaches in HBV cure |
The differential tissue targeting of vesatolimod proved particularly advantageous in preclinical studies. At low doses (≤6 mg in humans), vesatolimod activated gut-associated lymphoid tissue and intrahepatic immune cells without significant systemic exposure, eliciting localized interferon-stimulated gene production without the peripheral blood type I interferon induction typically associated with flu-like symptoms [1]. This tissue-selective activity provided a compelling therapeutic index for further clinical development in both HBV and HIV infections.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7